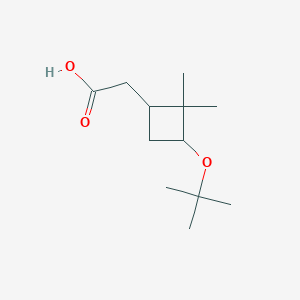![molecular formula C16H13BrN4O3S B2541419 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 488700-92-1](/img/structure/B2541419.png)
3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole derivative, which is a class of organic compounds known for their diverse range of biological activities. Pyrazole derivatives are often studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical and physical properties.
Synthesis Analysis
While the specific synthesis of 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through ring closure reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This suggests that the synthesis of the compound may also involve a ring closure step, possibly with modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular geometry and electronic structure of a novel pyrazole derivative were optimized and calculated using ab-initio methods, and the compound's three-dimensional structure was confirmed by single-crystal X-ray diffraction studies . The dihedral angle between the pyrazole and thiophene rings in the studied compound indicates a twisted conformation, which could be similar in the compound of interest due to the presence of a thiophene ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including autoxidation and hydrolysis. The stability of these molecules can be assessed through calculations of bond dissociation energies and radial distribution functions . Additionally, the reactivity of such compounds can be explored through molecular docking studies, which can reveal potential inhibitory effects against specific proteins, as seen in the case of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide being a potential inhibitor of CDK2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The non-linear optical properties of such compounds are also of interest, as they can be comparable to or even exceed those of standard non-linear optical (NLO) materials like urea . The solvent effects on structural parameters and the identification of electrophilic and nucleophilic regions on the molecular surface are also important aspects of their chemical properties .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been a subject of interest in the synthesis and characterization of various chemical derivatives, particularly in the context of pyrazole-based pharmacophores. For instance, it has been involved in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, showcasing its versatility in organic synthesis (Khalifa, Nossier, & Al-Omar, 2017).
Antibacterial Activity
The compound has been incorporated in the synthesis of novel pyrazole based carbohydrazone derivatives, which were then tested for their antibacterial efficacy. This indicates its potential role in developing new antimicrobial agents (Mohammad Idrees Roshan D. Nasareb & Naqui J. Siddiquia, 2016).
Corrosion Inhibition
Its derivatives have been studied for their corrosion protection behavior on metals, suggesting its application in material science and engineering. This includes investigations into the adsorption properties and protection efficiency of carbohydrazide-pyrazole compounds (Paul, Yadav, & Obot, 2020).
Anticonvulsant Activity
Compounds with a similar structure have been synthesized and tested for their anticonvulsant activity, highlighting the potential therapeutic applications of these derivatives in pharmaceuticals (Nagihan Beyhan et al., 2017).
Anticancer Activity
A derivative of the compound has shown significant cytotoxic activity against specific cell lines, underlining its potential in the development of new anticancer drugs (S. M et al., 2022).
Propriétés
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMIWKGWCFZNM-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

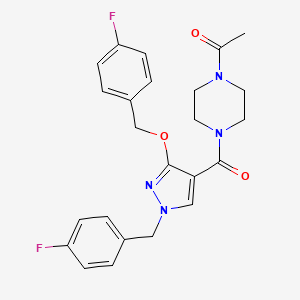
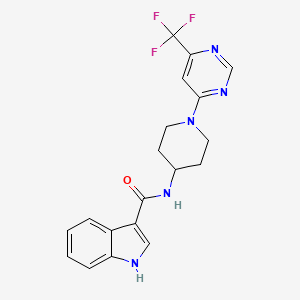
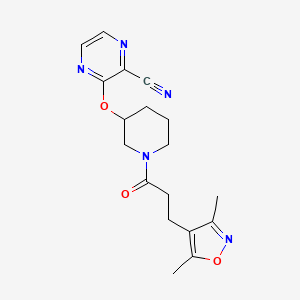
![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)
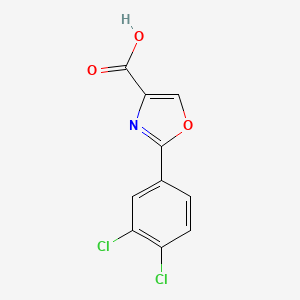
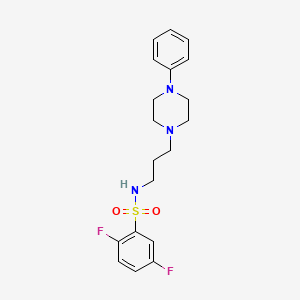
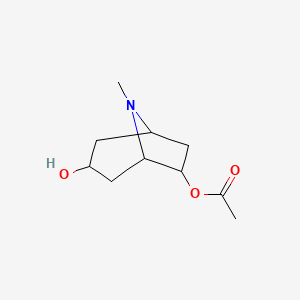
![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)
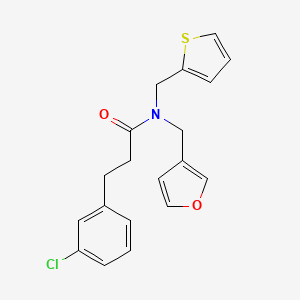
![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
